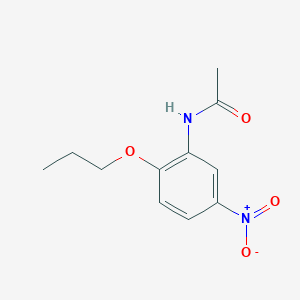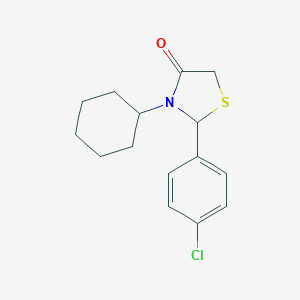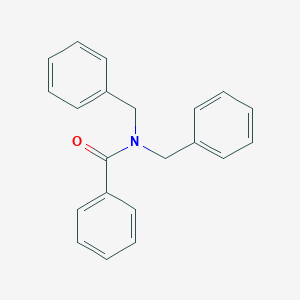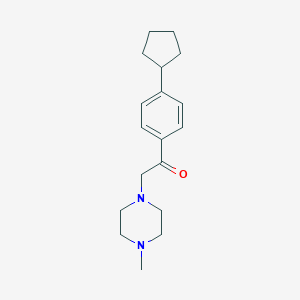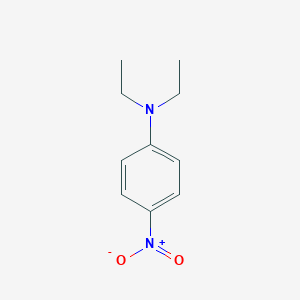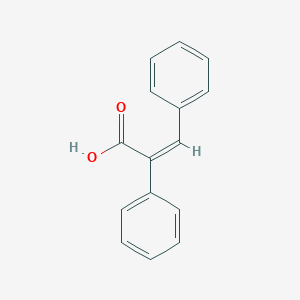![molecular formula C12H19NO2 B181235 1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- CAS No. 25452-29-3](/img/structure/B181235.png)
1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl-
Overview
Description
1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, it has been investigated as a potential drug candidate for various diseases such as cancer and Alzheimer's disease. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties. In chemical biology, it has been studied for its potential as a tool for studying protein-protein interactions.
Mechanism Of Action
The mechanism of action of 1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- is not fully understood. However, it has been proposed to act as a small molecule inhibitor of protein-protein interactions. It may also interact with various enzymes and receptors in the body, leading to its potential therapeutic effects.
Biochemical And Physiological Effects
1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of 1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- is its potential as a tool for studying protein-protein interactions. Its small size and ability to interact with specific proteins make it a valuable tool for studying complex biological processes. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl-. One direction is to further investigate its potential as a therapeutic agent for various diseases. Another direction is to explore its potential as a tool for studying protein-protein interactions in more detail. Additionally, research can be conducted to optimize the synthesis method and develop new derivatives with improved properties.
Conclusion:
In conclusion, 1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in various applications.
properties
CAS RN |
25452-29-3 |
|---|---|
Product Name |
1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl- |
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-10-4-6-11(15-3)7-5-10/h4-7,13-14H,8-9H2,1-3H3 |
InChI Key |
OGOJQUAOZLKENI-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)NCC1=CC=C(C=C1)OC |
Canonical SMILES |
CC(C)(CO)NCC1=CC=C(C=C1)OC |
Other CAS RN |
25452-29-3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

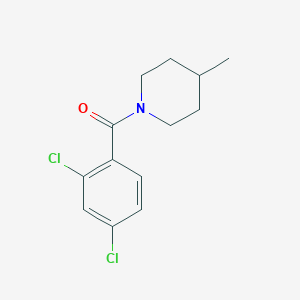
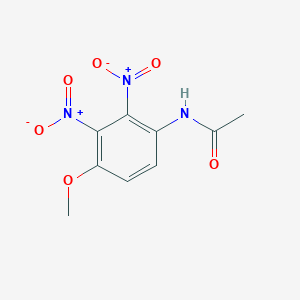
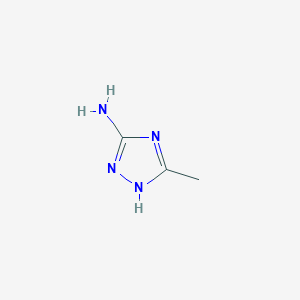
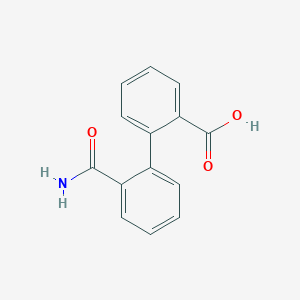
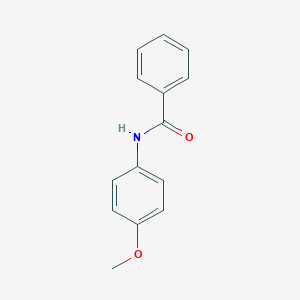
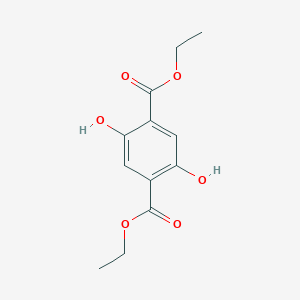
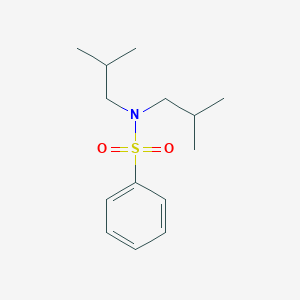
![N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide](/img/structure/B181164.png)
